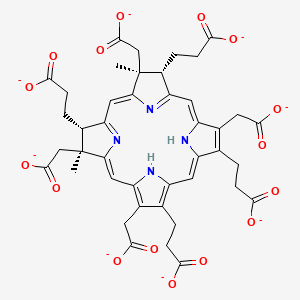

Sirohydrochlorin(8-)

描述

属性

分子式 |

C42H38N4O16-8 |

|---|---|

分子量 |

854.8 g/mol |

IUPAC 名称 |

3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-8/t23-,24-,41+,42+/m1/s1 |

InChI 键 |

AVBHZKNQGDKVEA-ZTKUHGNGSA-F |

手性 SMILES |

C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@@]([C@@H]3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

规范 SMILES |

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

产品来源 |

United States |

科学研究应用

Biochemical Applications

1.1 Role in Enzyme Cofactors

Sirohydrochlorin(8-) is pivotal in the formation of sirohaem, which serves as a prosthetic group for sulfite reductase enzymes. These enzymes are crucial for the reduction of sulfite to sulfide, a key step in sulfur metabolism in plants and microorganisms. The presence of sirohaem enhances the efficiency of nitrogen fixation processes, making Sirohydrochlorin(8-) vital for sustainable agricultural practices .

1.2 Precursor to Cofactor F430

Additionally, Sirohydrochlorin(8-) is a precursor to cofactor F430, which is involved in methanogenesis, the biological production of methane by certain archaea. This process is significant for understanding carbon cycling and greenhouse gas emissions in various ecosystems .

Agricultural Applications

2.1 Enhancing Crop Productivity

Recent studies have demonstrated that overexpression of Sirohydrochlorin ferrochelatase (SirB) in plants like Arabidopsis thaliana leads to increased expression of nitrogen and sulfur assimilation genes. This enhancement results in improved protein content, chlorophyll levels, and overall biomass under nutrient-limited conditions . Such genetic manipulation could be harnessed to develop crops with higher yields and better nutrient utilization efficiency.

2.2 Stress Resistance

Sirohydrochlorin(8-) contributes to plant stress resistance mechanisms by facilitating efficient nutrient assimilation under adverse conditions. Its role in protecting plants from sulfite toxicity further underscores its importance in agricultural biotechnology .

Microbiological Applications

3.1 Antimicrobial Properties

Research indicates that compounds related to Sirohydrochlorin(8-) exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity and inhibiting macromolecule synthesis, making it a potential candidate for developing new antimicrobial agents .

3.2 Genetic Studies in Pathogens

The cloning and expression studies involving Sirohydrochlorin-related genes from pathogenic bacteria provide insights into their virulence mechanisms. Understanding these pathways can lead to novel therapeutic approaches targeting specific metabolic processes within pathogens .

Environmental Applications

4.1 Role in Biogeochemical Cycles

Sirohydrochlorin(8-) plays a critical role in biogeochemical cycles by participating in nitrogen fixation and sulfur reduction processes within microbial communities. Its involvement in these cycles is essential for maintaining ecosystem balance and promoting soil health .

4.2 Bioremediation Potential

Given its biochemical properties, Sirohydrochlorin(8-) may be explored for bioremediation applications, particularly in environments contaminated with heavy metals or excess nutrients. Its ability to facilitate microbial metabolism can enhance the degradation of pollutants .

Summary Table of Applications

常见问题

Q. What are the established methodologies for synthesizing Sirohydrochlorin(8-) with high purity, and how can researchers validate its structural integrity?

Methodological Answer: Synthesis typically involves enzymatic pathways (e.g., via siroheme synthase) or chemical reduction of sirohydrochlorin precursors. Structural validation requires multi-technique characterization:

- UV-Vis spectroscopy to confirm absorption peaks specific to metal-free tetrapyrroles .

- Mass spectrometry (MS) for molecular weight confirmation.

- NMR spectroscopy to resolve stereochemical ambiguities, particularly at the propionate side chains. Reproducibility hinges on documenting reaction conditions (e.g., pH, temperature) and purification steps (e.g., HPLC gradients) in detail .

Q. How should researchers design experiments to investigate Sirohydrochlorin(8-)’s role in microbial metabolic pathways?

Methodological Answer: Use knockout strains (e.g., in E. coli or Salmonella) lacking siroheme biosynthesis genes. Compare metabolite profiles via:

Q. What theoretical frameworks are critical for studying Sirohydrochlorin(8-)’s electronic properties?

Methodological Answer: Ground studies in density functional theory (DFT) to model redox potentials and ligand-binding affinities. Validate computational results against experimental

- Electrochemical assays (cyclic voltammetry) for redox behavior.

- EPR spectroscopy to detect paramagnetic states. Align hypotheses with tetrapyrrole chemistry principles to ensure theoretical coherence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials of Sirohydrochlorin(8-) across different experimental systems?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or cofactor interactions. To address this:

- Standardize measurement conditions (e.g., buffered aqueous vs. nonpolar solvents).

- Use chelation control experiments to isolate metal-free vs. metal-bound forms.

- Cross-reference with in silico simulations (DFT) to identify confounding variables . Document methodological deviations in prior studies to contextualize contradictions .

Q. What advanced techniques are suitable for probing Sirohydrochlorin(8-)’s interaction with metalloenzymes in vivo?

Methodological Answer: Combine cryo-electron microscopy (cryo-EM) for structural insights with time-resolved spectroscopy to capture transient binding states.

- Genetic biosensors (e.g., fluorescent reporters) can monitor intracellular sirohydrochlorin(8-) dynamics.

- Synchrotron X-ray absorption spectroscopy (XAS) provides element-specific coordination data. Integrate multi-omics data (transcriptomics/proteomics) to link structural findings to pathway activity .

Q. How can researchers address reproducibility challenges in Sirohydrochlorin(8-) quantification across laboratories?

Methodological Answer: Establish a standardized protocol:

- Internal standards (e.g., deuterated sirohydrochlorin analogs) for MS-based quantification.

- Interlaboratory validation using blinded samples to assess variability.

- Publish raw data and calibration curves in supplemental materials to enable cross-validation .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving Sirohydrochlorin(8-)?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism.

Q. How should researchers handle incomplete or conflicting spectral data for Sirohydrochlorin(8-)?

Methodological Answer: Employ multivariate analysis (e.g., PCA) to identify spectral outliers.

- Cross-validate with 2D-COSY NMR to resolve overlapping signals.

- Reconcile discrepancies using literature mining (e.g., compare with siroheme spectra) .

Ethical & Reporting Standards

Q. What are the best practices for documenting Sirohydrochlorin(8-) research to ensure compliance with open science principles?

Methodological Answer:

Q. How can researchers ethically address unexpected toxicity findings in Sirohydrochlorin(8-) studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。